ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate
Description
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-11-5-4-6-12-20)27-23-15-8-7-14-22(23)25(17-24(26)27)37-28(32)19-10-9-13-21(16-19)31(34)35/h4-17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBQQSYONPLPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of a catalyst such as zinc chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzoyl group can be substituted with other acyl groups using Friedel-Crafts acylation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Friedel-Crafts acylation typically requires a Lewis acid catalyst such as aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar indole structure but with different substituents, leading to different chemical and biological properties.
Ethyl indole-2-carboxylate: This compound shares the indole core but lacks the nitro and benzoyl groups, resulting in different reactivity and applications.
Biological Activity
Molecular Formula
- Molecular Formula : C19H15N1O7
- Molecular Weight : 367.33 g/mol
Structural Representation
The compound features a benzo[g]indole core with a nitrobenzoyloxy substituent, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzo[g]indole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |
| This compound | HeLa (Cervical) | 10.0 | ROS generation |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Research indicates that compounds with similar structures may provide neuroprotective benefits. They may act by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the benzo[g]indole core through cyclization reactions.
- Introduction of the nitrobenzoyloxy group via acylation techniques.
- Esterification to form the ethyl ester .
Case Studies
In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[g]indole derivatives and tested their biological activities, concluding that structural modifications significantly influenced their anticancer efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with indole precursors. For example, outlines refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid (2 hours) followed by recrystallization from ethanol to isolate intermediates . To introduce the 3-nitrobenzoyloxy group, acylation under mild conditions (40–60°C) with 3-nitrobenzoyl chloride is advised to avoid nitro group decomposition . Key optimizations:
- Stoichiometry : Use a 10% molar excess of acylating agents to drive reaction completion.
- Purification : Employ solvent mixtures (e.g., DMF/acetic acid) for recrystallization to eliminate byproducts .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–165 ppm) confirm substitution patterns .
- HRMS : Match observed [M+H]⁺ (e.g., 361.15387) with theoretical values (Δ < 3 ppm) .
- X-ray crystallography : Resolves stereochemistry (mean C–C bond length: 0.002 Å) .
Q. How does the 3-nitrobenzoyloxy group influence the compound’s reactivity in further functionalization?
- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the indole’s C4 or C6 positions .
- Stability Considerations : Avoid prolonged heating (>60°C) to prevent nitro group reduction. Use buffered conditions (sodium acetate/acetic acid) during acylations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data or melting points across studies?
- Root Causes : Polymorphism (e.g., reports two forms of hydroxycarbonyl derivatives with MP 141°C and 181°C due to recrystallization solvents) .
- Solutions :
- Standardize purification protocols (e.g., ethanol vs. DMF).
- Use DSC to assess thermal behavior and identify impurities.
- Cross-validate NMR splitting patterns (e.g., J = 8.2 Hz for adjacent aromatic protons) with DFT simulations .
Q. What strategies mitigate thermal instability of the 3-nitrobenzoyloxy group during high-temperature reactions?
- Stepwise Synthesis : Introduce the nitrobenzoyloxy group after assembling the indole core to minimize exposure to harsh conditions .
- Catalytic Additives : Use Pd(OAc)₂ with pyridine ligands (as in ) to lower reaction temperatures during cross-coupling steps .
- Protective Groups : Temporarily silylate the nitro group (e.g., TBSCl) to enhance stability during reflux .
Q. How can regioselectivity challenges in benzo[g]indole core functionalization be addressed?
- Directing Groups : The 3-carboxylate ester at position 3 acts as an electron-withdrawing group, directing electrophiles to position 5 .
- Catalytic C–H Activation : Use Pd-catalyzed methods () with pyridylmethyl directing groups (e.g., ) to achieve selective substitutions at position 1 .
- Computational Modeling : Calculate Fukui indices to predict reactive sites prior to synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
